molecular formula C11H16ClNO2 B2960985 (R)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride CAS No. 2061996-52-7

(R)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride

Cat. No. B2960985
CAS RN: 2061996-52-7
M. Wt: 229.7
InChI Key: ZYIPAJHUXGHXJR-HNCPQSOCSA-N
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Description

This compound is an amino acid derivative with a phenyl group that has two methyl groups attached to it . It’s likely to be a white or off-white crystalline powder .


Molecular Structure Analysis

The molecular structure of this compound would include a carboxylic acid group (-COOH), an amine group (-NH2), and a phenyl ring with two methyl groups attached .


Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in various chemical reactions. For example, the carboxylic acid group could react with bases, and the amine group could react with acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it’s likely to be soluble in water and polar organic solvents due to the presence of the carboxylic acid and amine groups .

Scientific Research Applications

Conformational Analyses and Structural Studies

Researchers have investigated the crystal structures and conformational analyses of compounds similar to "(R)-3-Amino-3-(3,4-dimethylphenyl)propanoic acid hydrochloride". Studies such as those by Nitek et al. (2020) on 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives offer insights into the structural aspects of related compounds, highlighting their conformations in different environments. These findings are crucial for understanding the molecular behavior of such compounds in various chemical and biological contexts (Nitek et al., 2020).

Synthesis and Chemical Properties

The synthesis and chemical properties of related compounds have been extensively studied. For example, work by Xing-shu and Rugang (1996) on the enantioselective reduction of aromatic ketones with borane catalyzed by chiral acids showcases the synthetic utility of similar compounds in producing optically active pharmaceutical intermediates (Li Xing-shu & Xie Rugang, 1996). Such research underscores the importance of these compounds in synthetic organic chemistry, particularly in the context of asymmetric synthesis and catalysis.

Pharmacological Applications

The potential pharmacological applications of compounds related to "this compound" have been explored. Studies like those by Rayes et al. (2019, 2020) on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives highlight their role in inhibiting the proliferation of cancer cells, particularly colon cancer cells. These findings indicate the therapeutic potential of such compounds in cancer treatment, showcasing their inhibitory effects on tumor cell growth and suggesting mechanisms of action through specific signaling pathways (Rayes et al., 2019), (Rayes et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, if it’s used as a building block in the synthesis of other compounds, its reactivity would be important .

Safety and Hazards

Like many chemical compounds, it’s important to handle this compound with care. It’s advisable to use personal protective equipment, such as gloves and eye protection, when handling it .

Future Directions

The future directions for this compound could include its use in the synthesis of other compounds, or its potential use in pharmaceuticals or other industries .

properties

IUPAC Name

(3R)-3-amino-3-(3,4-dimethylphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-7-3-4-9(5-8(7)2)10(12)6-11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIPAJHUXGHXJR-HNCPQSOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CC(=O)O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](CC(=O)O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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